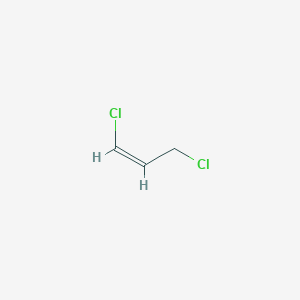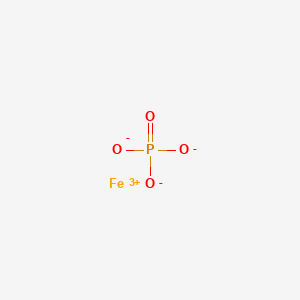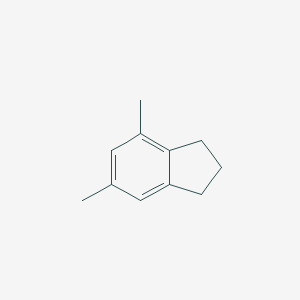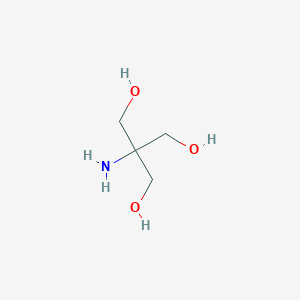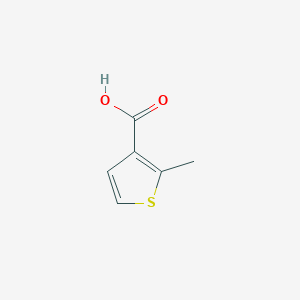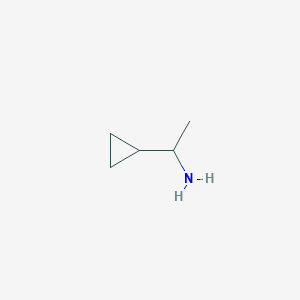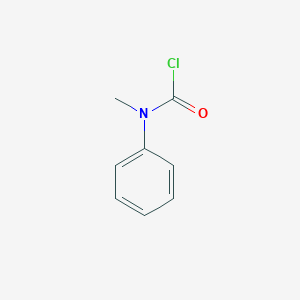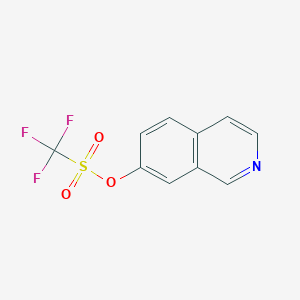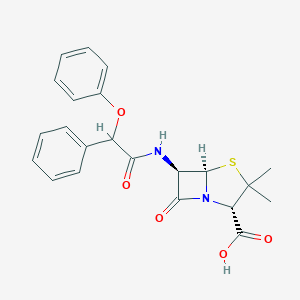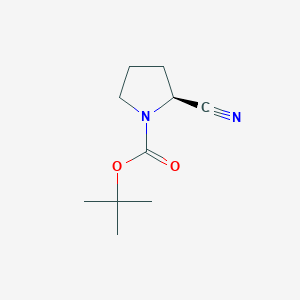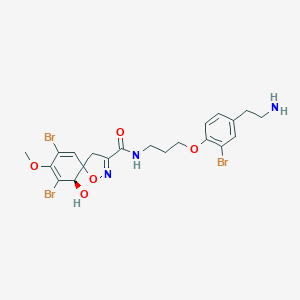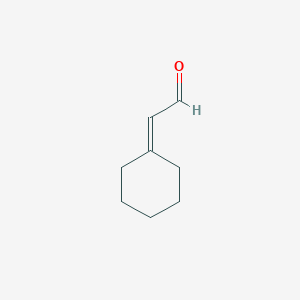
2-Cyclohexylideneacetaldehyde
説明
2-Cyclohexylideneacetaldehyde is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 g/mol . The IUPAC name for this compound is 2-cyclohexylideneacetaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylideneacetaldehyde consists of a cyclohexylidene group attached to an acetaldehyde group . The compound’s InChI string is InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 , and its canonical SMILES string is C1CCC(=CC=O)CC1 .Physical And Chemical Properties Analysis
2-Cyclohexylideneacetaldehyde has several computed properties. It has a XLogP3-AA value of 1.7, indicating its relative hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 17.1 Ų .科学的研究の応用
1. Relationship with Neurological Conditions 2-Cyclohexylideneacetaldehyde, as a form of acetaldehyde (ACE), has been studied in the context of neurological conditions such as Parkinsonism. It's indicated that ACE can enhance Parkinsonism in mice induced by certain neurotoxins. This is linked to the role of CYP450 2E1 isozyme in dopaminergic neurons, suggesting that ACE, being a substrate for CYP 2E1, might influence the susceptibility of these neurons to damage. The study points out that ethanol and certain drugs might be responsible for toxic parkinsonism, emphasizing the involvement of ACE in neurological conditions (Vaglini et al., 2013).
2. Role in Molecular Modeling and Drug Delivery Cyclodextrins (CDs), chemically related to 2-Cyclohexylideneacetaldehyde, have been extensively used in drug delivery and the pharmaceutical industry due to their ability to form complexes and alter the solubility, stability, and bioavailability of drug molecules. Research in this area has focused on understanding the structural, dynamic, and energetic features of CD systems to enhance drug delivery mechanisms. This extensive application of CDs in pharmaceuticals underscores the potential of related compounds like 2-Cyclohexylideneacetaldehyde in improving drug efficacy and delivery systems (Zhao et al., 2016).
3. Influence on Taste Perception and Food Quality Cyclohexylideneacetaldehyde derivatives have been implicated in the flavor profiles of various foods. Branched aldehydes, for example, are crucial flavor compounds in many food products. Understanding the pathways for the generation of these aldehydes, including cyclohexylideneacetaldehyde, is essential for controlling the formation of desired levels of these compounds, thus influencing taste perception and food quality (Smit et al., 2009).
4. Implications in Alcoholism and Smoking Studies have shown that acetaldehyde, closely related to 2-Cyclohexylideneacetaldehyde, is a significant factor in alcoholism and smoking. It's been indicated that protective measures against acetaldehyde toxicity can have implications in mitigating the health risks associated with heavy alcohol consumption and smoking, highlighting the importance of understanding compounds like 2-Cyclohexylideneacetaldehyde in the context of substance abuse and its related health impacts (Sprince et al., 1975).
5. Utility in Drug Carrier Molecules Research has pointed out the extensive use of cyclodextrins, related to 2-Cyclohexylideneacetaldehyde, in enhancing the solubility, stability, and bioavailability of drugs. Cyclodextrins have been employed in various drug delivery systems such as parenteral, oral, ophthalmic, and nasal drug delivery, showcasing the potential of cyclohexylideneacetaldehyde derivatives in improving drug delivery mechanisms (Rasheed et al., 2008).
特性
IUPAC Name |
2-cyclohexylideneacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVPTHPBIDWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456047 | |
| Record name | 2-cyclohexylideneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylideneacetaldehyde | |
CAS RN |
1713-63-9 | |
| Record name | 2-cyclohexylideneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



